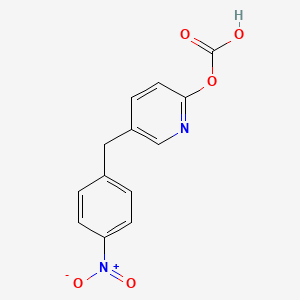![molecular formula C17H23NO2 B11848643 (3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of an appropriate indole derivative with a dioxolane moiety under acidic conditions. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and a controlled temperature environment to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often under basic or neutral conditions.
Major Products Formed
Applications De Recherche Scientifique
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of (3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3A’S,7A’R)-Methyl 7A’-(Phenylsulfonyl)-1’,2’,3’,3A’,4’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,5’-Indene]
- (3A’R,7A’S)-1’,3’,3A’,4’,7’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,2’-Indene]
- (3A’R,6’R,7’S,7A’R)-7’-(E)-4-(1,3-Dioxolan-2-Yl)But-1-Enyl)-7A’-(3-(Methoxymethoxy)Propyl)-2’,3’,3’,6’-Tetramethyl-3’,3A’,4’,6’,7’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,5’-Indene]
Uniqueness
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] stands out due to its unique spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C17H23NO2 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
(3'aS,7'aR)-1'-benzylspiro[1,3-dioxolane-2,5'-3,3a,4,6,7,7a-hexahydro-2H-indole] |
InChI |
InChI=1S/C17H23NO2/c1-2-4-14(5-3-1)13-18-9-7-15-12-17(8-6-16(15)18)19-10-11-20-17/h1-5,15-16H,6-13H2/t15-,16+/m0/s1 |
Clé InChI |
ZMKWNAKPBWXVCS-JKSUJKDBSA-N |
SMILES isomérique |
C1CC2(C[C@H]3[C@@H]1N(CC3)CC4=CC=CC=C4)OCCO2 |
SMILES canonique |
C1CC2(CC3C1N(CC3)CC4=CC=CC=C4)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11848584.png)
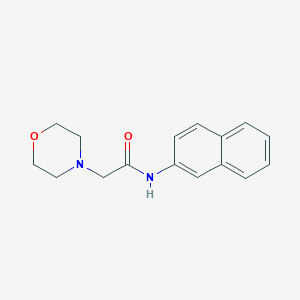
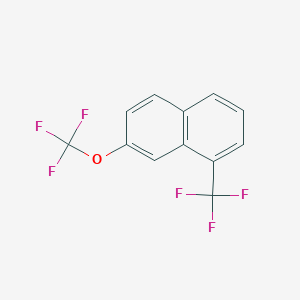
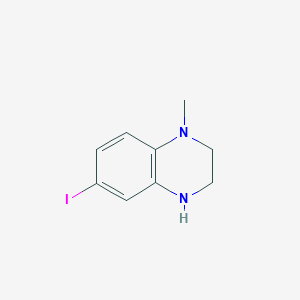

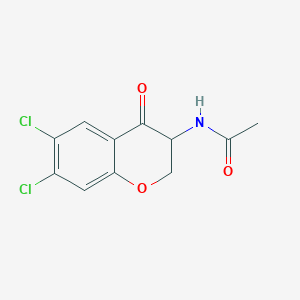
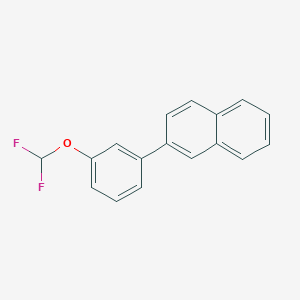
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![2,4-Dimethyl-3-phenylindeno[2,1-B]pyran](/img/structure/B11848635.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)
